molecular formula C4H8N2O2 B089737 Succinamide CAS No. 110-14-5

Succinamide

Cat. No.: B089737
CAS No.: 110-14-5
M. Wt: 116.12 g/mol
InChI Key: SNCZNSNPXMPCGN-UHFFFAOYSA-N
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Description

Succinamide, also known as pyrrolidine-2,5-dione, is an organic compound with the formula (CH₂)₂(CO)₂NH. It is a white crystalline solid used in various organic syntheses and industrial processes. This compound is classified as a cyclic imide and is known for its stability and reactivity, making it a valuable compound in both research and industrial applications .

Mechanism of Action

Target of Action

Succinamide, also known as pyrrolidine-2,5-dione , is a compound that has been studied for its potential neuroprotective effects . It’s known that succinimide anticonvulsants reduce the imbalance of neurotransmitters in the brain . They bind to T-type voltage-sensitive calcium channels , which mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes .

Mode of Action

This compound interacts with its targets, primarily the T-type voltage-sensitive calcium channels, to mediate the entry of calcium ions into excitable cells . This interaction results in the suppression of the paroxysmal three cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures .

Biochemical Pathways

This compound derivatives have been shown to ameliorate neuroinflammation and oxidative stress in scopolamine-induced neurodegeneration . This suggests that this compound may influence pathways related to oxidative stress and inflammation.

Pharmacokinetics

The pharmacokinetics of this compound in humans have been studied. It was found that this compound is absorbed more quickly and eliminated more slowly in humans compared to rats . The distribution coefficients of this compound in humans and rats are similar .

Result of Action

This compound derivatives have been shown to ameliorate the biochemical and immunohistochemical alterations induced by scopolamine . This suggests that this compound may have neuroprotective effects, possibly mediated through their antioxidant and anti-inflammatory effects .

Action Environment

It’s known that the formation of succinimide from aspartic acid residues can be catalyzed by two water molecules in the aqueous phase . This suggests that the presence of water could influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Succinamide participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to ameliorate neuroinflammation and oxidative stress in scopolamine-induced neurodegeneration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinamide can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is often produced by the reaction of succinic anhydride with ammonia or amines under controlled conditions. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Succinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

Comparison with Similar Compounds

Succinamide is often compared with other cyclic imides such as:

Uniqueness

This compound’s unique properties, such as its stability and reactivity, make it a versatile compound in both research and industrial applications. Its derivatives exhibit a wide range of biological activities, making it valuable in medicinal chemistry .

Properties

IUPAC Name

butanediamide
Source PubChem
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InChI

InChI=1S/C4H8N2O2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCZNSNPXMPCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID4059382
Record name Butanediamide
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Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name Succinamide
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Vapor Pressure

0.0000104 [mmHg]
Record name Succinamide
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CAS No.

110-14-5
Record name Succinamide
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Record name SUCCINAMIDE
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Record name SUCCINAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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